molecular formula C10H21N B2772426 (2S)-4-Cyclopentyl-2-methylbutan-1-amine CAS No. 2248173-59-1

(2S)-4-Cyclopentyl-2-methylbutan-1-amine

Cat. No.: B2772426
CAS No.: 2248173-59-1
M. Wt: 155.285
InChI Key: RXRYSEIZFDGCAW-VIFPVBQESA-N
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Description

(2S)-4-Cyclopentyl-2-methylbutan-1-amine is an organic compound with a unique structure that includes a cyclopentyl ring and a primary amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Cyclopentyl-2-methylbutan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentyl bromide and 2-methylbutan-1-amine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of by-products.

    Catalysts: A base such as sodium hydride or potassium tert-butoxide is used to facilitate the nucleophilic substitution reaction.

    Procedure: The cyclopentyl bromide is added to a solution of 2-methylbutan-1-amine in an appropriate solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Cyclopentyl-2-methylbutan-1-amine undergoes several types of chemical reactions:

    Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(2S)-4-Cyclopentyl-2-methylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating certain neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-4-Cyclopentyl-2-methylbutan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The primary amine group allows it to interact with enzymes and receptors, potentially modulating their activity.

    Pathways Involved: The compound may influence signaling pathways by acting as an agonist or antagonist at receptor sites.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-Cyclopentyl-2-methylbutan-1-amine: Unique due to its specific cyclopentyl and methylbutanamine structure.

    Cyclopentylamine: Lacks the additional methylbutanamine structure.

    2-Methylbutan-1-amine: Does not contain the cyclopentyl ring.

Uniqueness

This compound is unique due to the combination of its cyclopentyl ring and primary amine group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-4-cyclopentyl-2-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(8-11)6-7-10-4-2-3-5-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRYSEIZFDGCAW-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1CCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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